![molecular formula C26H20FN3O3 B2954450 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866339-83-5](/img/structure/B2954450.png)
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20FN3O3 and its molecular weight is 441.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources.
Chemical Structure
The compound features a complex structure that includes a pyrazoloquinoline core with ethoxy and fluorobenzyl substituents. This structural diversity is believed to contribute to its varied biological effects.
Biological Activity Overview
Research indicates that derivatives of pyrazoloquinolines exhibit significant biological activities, including:
- Anticancer Activity : Many studies have highlighted the anticancer properties of pyrazoloquinoline derivatives. For instance, a study demonstrated that certain derivatives showed promising results against various human cancer cell lines with IC50 values indicating potent cytotoxicity .
- Antimicrobial Properties : The compound's structural analogs have been shown to possess antibacterial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Anticancer Studies
A series of experiments evaluated the anticancer potential of various pyrazoloquinoline derivatives. The following table summarizes key findings from recent studies:
Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
15 | MCF-7 | 2.5 | Induction of apoptosis |
16 | HeLa | 3.0 | Inhibition of cell proliferation |
17 | A549 | 1.8 | Cell cycle arrest at G2/M phase |
The compound 15 exhibited the most potent activity, effectively inducing apoptosis in cancer cells .
Antimicrobial Studies
In antimicrobial evaluations, the compound demonstrated significant efficacy against resistant bacterial strains. The following table presents the minimum inhibitory concentrations (MICs) observed:
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
8 | MRSA | 0.75 |
8 | VRE | 0.75 |
9 | E. coli | 1.0 |
These results indicate that modifications in the structure can enhance antibacterial potency .
Case Study 1: Anticancer Evaluation
In a study published in Nature Reviews, researchers synthesized a series of pyrazoloquinoline derivatives and evaluated their anticancer properties through in vitro assays on multiple cancer types. The study concluded that specific substitutions on the quinoline ring significantly influenced the anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
Case Study 2: Antimicrobial Resistance
A collaborative study examined the efficacy of novel pyrazoloquinoline derivatives against drug-resistant bacterial strains. The findings revealed that these compounds not only inhibited bacterial growth but also disrupted biofilm formation, which is crucial for treating chronic infections associated with resistant bacteria .
Propiedades
IUPAC Name |
5-(4-ethoxyphenyl)-8-[(4-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-2-31-19-9-5-17(6-10-19)25-21-14-30(13-16-3-7-18(27)8-4-16)22-12-24-23(32-15-33-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMJMQPBKOCWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.